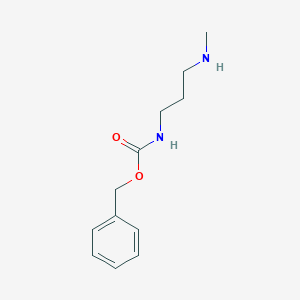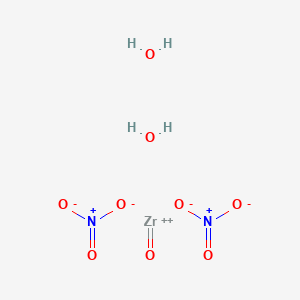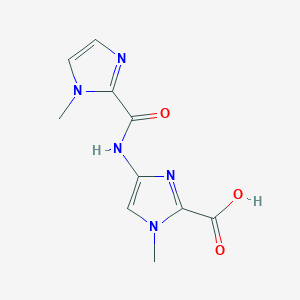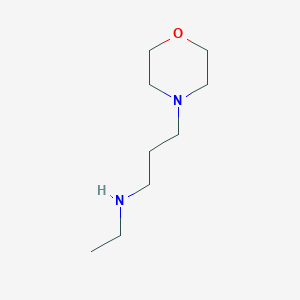
N-乙基-3-(4-吗啉基)-1-丙胺
描述
N-Ethyl-3-(4-morpholinyl)-1-propanamine, also known as NEMPA, is a chemical compound with a wide range of scientific applications. It is used in a variety of laboratory experiments and is a key component of many biochemical and physiological processes.
科学研究应用
神经激肽-1受体拮抗作用
N-乙基-3-(4-吗啉基)-1-丙胺衍生物已被研究作为神经激肽-1(NK1)受体拮抗剂的潜在候选。其中一种化合物表现出高亲和力、口服活性对h-NK1受体的抑制作用,表明其在临床上对呕吐和抑郁的疗效潜力(Harrison et al., 2001)。
抗惊厥特性
从N-乙基-3-(4-吗啉基)-1-丙胺衍生的混合化合物中的研究已经发现了新的抗惊厥药物。这些化合物在各种临床前癫痫模型中展现出广泛的活性谱,表明它们有望成为癫痫的有效治疗方法(Kamiński等,2015)。
推进剂火焰化学
对吗啉的火焰化学研究,这是一种简单的与N-乙基-3-(4-吗啉基)-1-丙胺相关的环状硝胺,旨在了解推进剂火焰中化学添加剂的影响。这项研究对生物柴油燃料的开发和使用以及阐明燃烧化学至关重要(Cool, 2008)。
偏头痛治疗
合成N-乙基-3-(4-吗啉基)-1-丙胺特定衍生物已经导致开放KCNQ2钾通道的化合物的开发。这些化合物在大鼠偏头痛模型中显示出显著活性,表明它们在偏头痛治疗中的潜力(Wu et al., 2003)。
合法高
分析N-乙基-3-(4-吗啉基)-1-丙胺衍生物在合成新型精神活性物质(NPS),通常称为“合法高”中的作用。这些研究为识别和理解这些物质的药理特性提供了宝贵的法医和临床数据(Colestock et al., 2018)。
腐蚀抑制
涉及N-乙基-3-(4-吗啉基)-1-丙胺衍生物的镉(II)席夫碱络合物已被探索其对低碳钢的腐蚀抑制性能。这些发现通过将配位化学与实际应用联系起来,为材料和腐蚀工程开辟了新的途径(Das et al., 2017)。
属性
IUPAC Name |
N-ethyl-3-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-2-10-4-3-5-11-6-8-12-9-7-11/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEXGRIFQOMQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-3-(4-morpholinyl)-1-propanamine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate](/img/structure/B1648349.png)
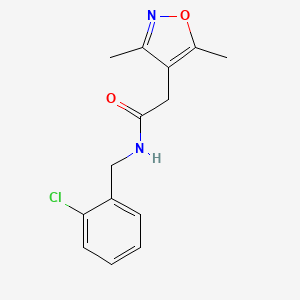
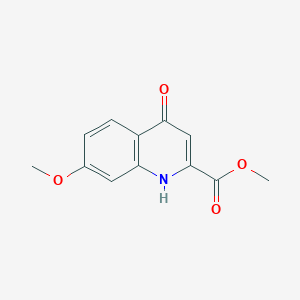
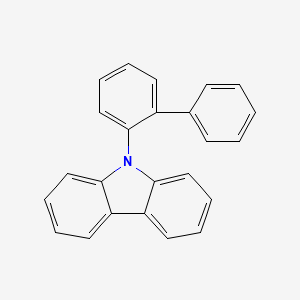
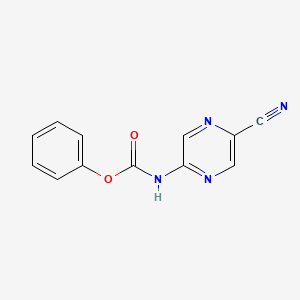



![4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-2,6-difluorobenzenemethanol](/img/structure/B1648376.png)


